N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a fluorothiophene moiety, a methoxy group, and a methyl group
Properties
Molecular Formula |
C10H12FN3OS |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H12FN3OS/c1-14-6-8(10(13-14)15-2)12-5-7-3-4-9(11)16-7/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
HICHWWDVAWJOAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorothiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the methyl group at the 2-position.
Pyrazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the pyrazole ring. This step often involves cyclization reactions.
Methoxy Group Introduction: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves coupling the fluorothiophene intermediate with the pyrazole ring under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine: This compound features a cyclopropane ring instead of a pyrazole ring, leading to different chemical and biological properties.
(5-fluorothiophen-2-yl)methanol: This compound lacks the pyrazole ring and methoxy group, resulting in distinct reactivity and applications.
Fluorinated Thiophenes: These compounds share the fluorothiophene moiety but differ in other substituents, affecting their overall properties and uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
